molecular formula C19H22BrN5O2 B12216214 (4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12216214
M. Wt: 432.3 g/mol
InChI Key: CEWAWDLFOGXVNG-UHFFFAOYSA-N
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Description

(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a spiro structure, and an imidazo[4,5-c]pyridine moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine] intermediate, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows for the exploration of biological interactions, potentially leading to the discovery of new biochemical pathways and targets.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic research.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide
  • (4-fluorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide

Uniqueness

The uniqueness of (4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide lies in its bromophenyl group, which can participate in specific chemical reactions that other halogenated analogs may not. This distinct feature allows for unique applications and interactions in various scientific fields.

Properties

Molecular Formula

C19H22BrN5O2

Molecular Weight

432.3 g/mol

IUPAC Name

4-bromo-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C19H22BrN5O2/c20-14-3-1-13(2-4-14)18(27)21-11-16(26)25-9-6-19(7-10-25)17-15(5-8-24-19)22-12-23-17/h1-4,12,24H,5-11H2,(H,21,27)(H,22,23)

InChI Key

CEWAWDLFOGXVNG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)CNC(=O)C3=CC=C(C=C3)Br)C4=C1NC=N4

Origin of Product

United States

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